![molecular formula C12H23NO2S B7360627 N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine](/img/structure/B7360627.png)
N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine, also known as DT-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DT-1 has been found to have unique properties that make it useful in studying various biological processes. In
Wirkmechanismus
N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in various biological processes. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to increased neurotransmission.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased neurotransmission. This compound has also been found to enhance memory formation and improve cognitive function. In addition, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine has several advantages that make it useful in lab experiments. It has a high affinity for dopamine and norepinephrine transporters, making it a potent inhibitor of their reuptake. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations. It is a relatively new compound, and its long-term effects are not well understood. This compound is also expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine. One area of research is the development of new this compound analogs with improved properties. Another area of research is the investigation of the long-term effects of this compound on the brain and the body. This compound may also have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to have unique properties that make it useful in studying various biological processes. This compound has potential applications in the treatment of neurological disorders, and further research is needed to fully understand its potential in this area.
Synthesemethoden
N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-thiopheneacetic acid with thionyl chloride to produce 4-chlorothiophene-2-carbonyl chloride. This is followed by the reaction of the carbonyl chloride with 1-methylcyclobutanamine to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine has been found to have potential applications in various scientific research fields. It has been used in studies related to neurotransmitter release, synaptic plasticity, and memory formation. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-10(13-12(2)6-3-7-12)11-4-8-16(14,15)9-5-11/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLIXLQPOCUYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCS(=O)(=O)CC1)NC2(CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
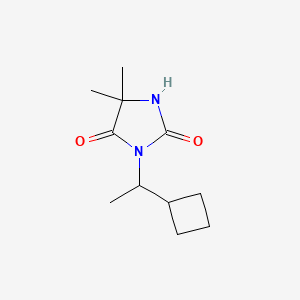
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)
![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)

![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
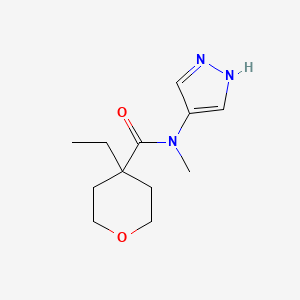
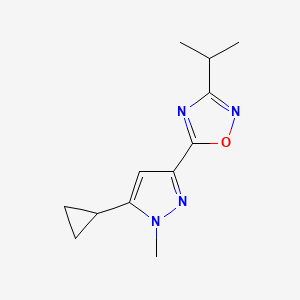
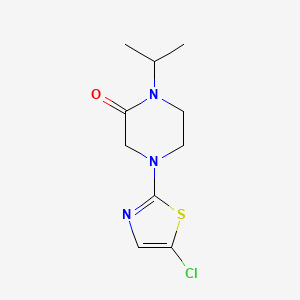
![N-(3-ethyloxolan-3-yl)pyrrolo[1,2-b]pyridazine-7-carboxamide](/img/structure/B7360628.png)
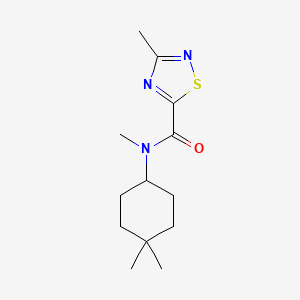
![7-(cyclopropylmethyl)-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7360637.png)